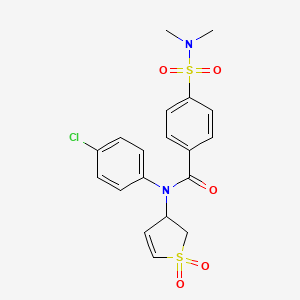

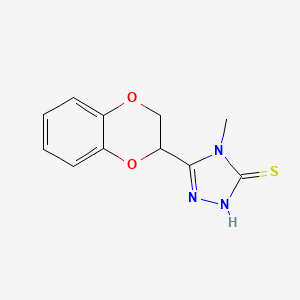

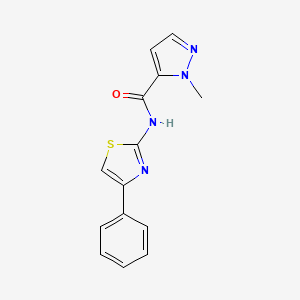

N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide, also known as CFM-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of cysteine proteases. Cysteine proteases are a family of enzymes that are involved in a variety of cellular processes, including protein degradation, antigen processing, and apoptosis. CFM-2 has been shown to be a potent inhibitor of several cysteine proteases, including cathepsins B, L, and S, and has been used to study the role of these enzymes in various biological processes.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Research has revealed that certain furan-2-carboxamide derivatives exhibit potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, synthesized through the Suzuki-Miyaura Cross-Coupling method, have shown significant efficacy, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational studies, including docking studies and molecular dynamics (MD) simulations, have validated these findings by highlighting the molecular interactions and stability within the bacterial active sites (Siddiqa et al., 2022).

Bio-Imaging

A phenoxazine-based fluorescent chemosensor has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor, synthesized by adding a furan-2-carboxamide group to a phenoxazine fluorophore, exhibits turn-on fluorescence emission for Cd2+ ions and a turn-off fluorescence response for CN− ions, with detection limits significantly lower than the World Health Organization guidelines. Its application in bio-imaging has been successfully demonstrated in live cells and zebrafish larvae, marking a significant advancement in environmental monitoring and biological research (Ravichandiran et al., 2020).

Materials Science

In the field of materials science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been spotlighted as sustainable alternatives to polyphthalamides, showcasing potential as high-performance materials. These polyamides, produced via enzymatic polymerization, demonstrate significant thermal stability and possess molecular weights conducive to industrial application. This development not only advances the production of environmentally friendly materials but also contributes to the commercial viability of biodegradable polymers (Jiang et al., 2015).

Therapeutic Potential

The therapeutic potential of compounds containing oxadiazole or furadiazole rings, which can be derived from furan by substituting methylene groups with nitrogen atoms, has been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties. The versatility of these heterocyclic compounds underscores their significance in drug development and pharmacology, paving the way for the discovery of new therapeutic agents (Siwach & Verma, 2020).

Eigenschaften

IUPAC Name |

N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-12(18)9-3-5-10(6-4-9)17-14(20)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H2,15,18)(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIMMJPAWDXSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)

![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)

![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)